4-(18F)fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(18F)fluorobenzaldehyde is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. The compound is characterized by the presence of a fluorine-18 isotope, which is a positron-emitting radionuclide. This makes it particularly valuable in medical imaging and diagnostic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(18F)fluorobenzaldehyde typically involves the nucleophilic substitution of a suitable precursor, such as 4-trimethylammoniumbenzaldehyde triflate, with fluorine-18. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using solid-phase extraction techniques .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be automated using commercial synthesizers like the TRACERlab FX(F-N) module. This allows for the efficient and reproducible production of the compound with high radiochemical yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(18F)fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(18F)fluorobenzoic acid.
Reduction: Reduction of this compound can yield 4-(18F)fluorobenzyl alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 4-(18F)fluorobenzoic acid
Reduction: 4-(18F)fluorobenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(18F)fluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex radiolabeled compounds.
Biology: Employed in the labeling of biomolecules for studying biological processes.
Medicine: Utilized in PET imaging for the diagnosis and monitoring of diseases such as cancer.
Industry: Applied in the development of new radiopharmaceuticals and imaging agents
Wirkmechanismus
The primary mechanism of action of 4-(18F)fluorobenzaldehyde in PET imaging involves its incorporation into biomolecules that target specific tissues or cellular processes. Once administered, the compound emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by the PET scanner, providing detailed images of the target area .
Vergleich Mit ähnlichen Verbindungen
4-fluorobenzaldehyde: Lacks the radiolabel and is used in organic synthesis.
4-(18F)fluorobenzoic acid: An oxidized form of 4-(18F)fluorobenzaldehyde used in similar imaging applications.
4-(18F)fluorobenzyl alcohol: A reduced form used in different labeling strategies.
Uniqueness: this compound is unique due to its radiolabel, which allows for its use in non-invasive imaging techniques like PET. This sets it apart from non-radiolabeled analogs, making it invaluable in medical diagnostics and research .
Eigenschaften
CAS-Nummer |
115109-21-2 |
---|---|
Molekularformel |
C7H5FO |
Molekulargewicht |
123.11 g/mol |
IUPAC-Name |
4-(18F)fluoranylbenzaldehyde |
InChI |
InChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i8-1 |
InChI-Schlüssel |
UOQXIWFBQSVDPP-COJKEBBMSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C=O)[18F] |
Kanonische SMILES |
C1=CC(=CC=C1C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.